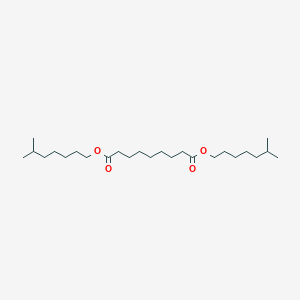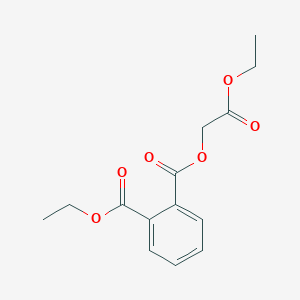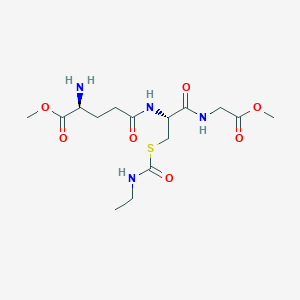
Carbonate ionophore I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonate ionophore I is a chemical compound with the molecular formula C16H19F3O3. It is known for its role as a neutral anion carrier in various scientific applications, particularly in the development of ion-selective electrodes. This compound is characterized by the presence of a heptyl group attached to a benzoate moiety, which is further modified with a trifluoroacetyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 4-(trifluoroacetyl)benzoate typically involves a three-step process. The key step is the acylation of toluene with trifluoroacetic anhydride in the presence of aluminum chloride at temperatures ranging from -8°C to -10°C . This method is advantageous as it avoids the use of organometallic reagents, making it scalable for industrial production .
Industrial Production Methods
Industrial production of heptyl 4-(trifluoroacetyl)benzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The absence of organometallic reagents in the synthesis makes it more cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Carbonate ionophore I undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the trifluoroacetyl group, potentially leading to the formation of alcohols or other reduced derivatives.
Substitution: The benzoate moiety can undergo substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Carbonate ionophore I has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and interactions.
Medicine: Its potential as a carrier molecule can be explored for drug delivery systems and other medical applications.
Mecanismo De Acción
The mechanism of action of heptyl 4-(trifluoroacetyl)benzoate involves its role as a neutral anion carrier. The trifluoroacetyl group interacts with anions, facilitating their transport across membranes. This interaction is primarily driven by the carbonyl carbon atom of the trifluoroacetyl group, which forms a complex with the anion . The molecular targets and pathways involved include various anion exchange processes and membrane transport mechanisms.
Comparación Con Compuestos Similares
Carbonate ionophore I can be compared with other similar compounds, such as:
- p-Methyl trifluoroacetophenone
- 2,4-Dimethyl trifluoroacetophenone
- 2,4,6-Trimethyl trifluoroacetophenone
- p-Butyl trifluoroacetophenone
These compounds share similar functional groups but differ in their specific structures and properties. This compound is unique due to its heptyl group, which enhances its hydrophobicity and makes it particularly suitable for use in ion-selective electrodes .
Propiedades
Número CAS |
129476-47-7 |
|---|---|
Fórmula molecular |
C16H19F3O3 |
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
heptyl 4-(2,2,2-trifluoroacetyl)benzoate |
InChI |
InChI=1S/C16H19F3O3/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10H,2-6,11H2,1H3 |
Clave InChI |
CQFKNHZFYMLLPK-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
SMILES canónico |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















